Methyl 6-bromo-4-oxo-4H-chromene-2-carboxylate
Overview
Description
Methyl 6-bromo-4-oxo-4H-chromene-2-carboxylate is a chemical compound with the molecular formula C11H7BrO4 and a molecular weight of 283.07 g/mol . It is a derivative of chromene, a class of compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-4-oxo-4H-chromene-2-carboxylate typically involves the bromination of chromene derivatives followed by esterification. One common method includes the reaction of 6-bromo-4-oxo-4H-chromene-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-4-oxo-4H-chromene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to form corresponding alcohols.
Oxidation Reactions: The compound can undergo oxidation to form higher oxidation state derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in anhydrous conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of various substituted chromene derivatives.
Reduction: Formation of 6-bromo-4-hydroxy-4H-chromene-2-carboxylate.
Oxidation: Formation of 6-bromo-4-oxo-4H-chromene-2-carboxylic acid.
Scientific Research Applications
Methyl 6-bromo-4-oxo-4H-chromene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 6-bromo-4-oxo-4H-chromene-2-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes or receptors, leading to its biological effects. For example, it may inhibit certain kinases or interact with DNA to exert its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-chloro-4-oxo-4H-chromene-2-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylate: Contains a fluorine atom instead of bromine.
6-Bromo-3-hydroxy-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid: A related compound with additional functional groups.
Uniqueness
Methyl 6-bromo-4-oxo-4H-chromene-2-carboxylate is unique due to its specific bromine substitution, which imparts distinct chemical and biological properties. The presence of the bromine atom can influence the compound’s reactivity, making it suitable for specific synthetic and biological applications .
Properties
IUPAC Name |
methyl 6-bromo-4-oxochromene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO4/c1-15-11(14)10-5-8(13)7-4-6(12)2-3-9(7)16-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMTXDXUKVLQLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)C2=C(O1)C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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